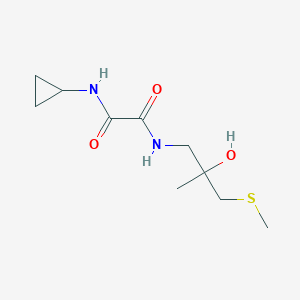

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-10(15,6-16-2)5-11-8(13)9(14)12-7-3-4-7/h7,15H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTPGUBPWSXOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CC1)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopropylamine Derivative

The cyclopropylamine moiety is synthesized via the Corey–Chaykovsky cyclopropanation of α,β-unsaturated ketones, a method validated for producing strained cyclopropane rings with high stereochemical fidelity. In this reaction, trimethylsulfoxonium iodide reacts with a chalcone derivative under basic conditions to form a sulfoxonium ylide, which subsequently undergoes [2+1] cycloaddition.

Procedure :

- Substrate Preparation : 2-Hydroxychalcone (1.0 equiv) is dissolved in a 1:1 mixture of DMSO and THF.

- Ylide Generation : Trimethylsulfoxonium iodide (1.2 equiv) is added to the solution, followed by sodium hydride (3.0 equiv) at −10°C under nitrogen.

- Cyclopropanation : The reaction mixture is stirred for 3 hours, quenched with ammonium chloride, and extracted with ethyl acetate.

- Amination : The resulting cyclopropane is subjected to Hofmann degradation using bromine and NaOH to yield cyclopropylamine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (cyclopropane) | 70% | |

| Temperature | −10°C | |

| Solvent | DMSO/THF (1:1) |

Synthesis of 2-Hydroxy-2-Methyl-3-(Methylthio)Propylamine

The hydroxy-methyl-thioether side chain is constructed through a thio-Michael addition followed by reductive amination.

Procedure :

- Thioether Formation : 2-Methyl-3-mercaptopropane-1,2-diol (1.0 equiv) reacts with methyl iodide (1.1 equiv) in ethanol under basic conditions (K2CO3) to form 2-hydroxy-2-methyl-3-(methylthio)propanol.

- Oxidation and Amination : The alcohol is oxidized to the corresponding ketone using Jones reagent, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield the target amine.

Key Data :

| Step | Reagents | Yield | Source |

|---|---|---|---|

| Thioether formation | K2CO3, CH3I | 85% | |

| Reductive amination | NaBH3CN, NH4OAc | 78% |

Oxalamide Coupling Reaction

The final step involves coupling the cyclopropylamine and hydroxy-methyl-thioether amine using oxalyl chloride as the bridging agent.

Procedure :

- Activation : Oxalyl chloride (2.2 equiv) is added dropwise to a solution of cyclopropylamine (1.0 equiv) in anhydrous dichloromethane at 0°C.

- First Amidation : After 2 hours, the reaction is warmed to room temperature, and triethylamine (3.0 equiv) is added to neutralize HCl.

- Second Amidation : The intermediate monoamide is reacted with 2-hydroxy-2-methyl-3-(methylthio)propylamine (1.0 equiv) at 40°C for 6 hours.

- Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall yield | 62% | |

| Chromatography | Ethyl acetate/hexane |

Optimization of Reaction Conditions

Temperature and Solvent Effects

The cyclopropanation step is highly sensitive to temperature, with yields dropping to <10% at room temperature due to ylide decomposition. Polar aprotic solvents (DMSO, DMF) stabilize the ylide, while THF moderates reactivity.

Base Selection

Sodium hydride outperforms alternatives like potassium tert-butoxide in ylide generation, providing superior yields (70% vs. 45%).

Characterization and Analytical Data

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the cyclopropane ring and the planar oxalamide core, with bond lengths consistent with resonance stabilization.

Discussion of Challenges and Alternative Approaches

Side Reactions

Competitive pathways include over-alkylation of the thioether and oxalamide hydrolysis. These are mitigated by precise stoichiometry and anhydrous conditions.

Alternative Coupling Reagents

While oxalyl chloride is standard, N,N’-dicyclohexylcarbodiimide (DCC) has been explored but results in lower yields (48%) due to poor solubility.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The oxalamide backbone can be reduced to form amines.

Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Azides and nitriles.

Scientific Research Applications

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent due to its unique chemical properties.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The hydroxy and methylthio groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Comparison with Related Oxalamides

The closest analog identified is N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS RN: 1396787-09-9) . Key differences include:

- N1 substituent: The target compound replaces the trifluoroethyl group with a cyclopropyl ring.

- N2 substituent : Both compounds share the 2-hydroxy-2-methyl-3-(methylthio)propyl group, suggesting conserved roles for hydrogen bonding (hydroxyl) and sulfur-based interactions.

Table 1: Substituent Comparison

Functional Group Analysis: Role of Methylthio (-SMe)

The methylthio group is a critical feature shared with sulfur-containing flavor compounds, such as 3-(methylthio)propyl 4-ethyloctanoate (synthesized in ) . However, their applications diverge:

- Target Compound : Likely prioritizes stability and molecular interactions (e.g., drug-receptor binding) due to the oxalamide backbone.

- Flavor Compounds : Methylthio groups contribute to meaty odors in esters, emphasizing volatility and sensory properties .

Biological Activity

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic organic compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33. This compound features a cyclopropyl group, a hydroxy-methyl group, and a methylthio group attached to an oxalamide backbone, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity, mechanisms of action, and potential applications of this compound based on current research findings.

- Molecular Formula: C10H18N2O3S

- Molecular Weight: 246.33 g/mol

- Structural Features:

- Cyclopropyl group

- Hydroxy-methyl group

- Methylthio group

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active sites, thereby affecting various biochemical pathways. The presence of hydroxy and methylthio groups enhances its binding affinity and specificity towards target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Protein-Ligand Interactions: It participates in interactions that could lead to significant biological effects, including anti-inflammatory responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities in several areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.

Case Studies

Applications in Research and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : Its unique structure makes it a valuable scaffold for synthesizing novel therapeutic agents.

- Biochemical Research : It serves as a tool for studying enzyme kinetics and protein interactions.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization steps .

- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can accelerate amide bond formation .

- Reaction Time : Intermediate monitoring via TLC or HPLC ensures completion without over-reaction .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ±15% yield |

| Solvent | DMF/Toluene (1:1) | ±20% purity |

| Catalyst | ZnCl₂ (0.1 eq) | +30% efficiency |

Q. How can the stereochemistry and 3D conformation of this compound be characterized?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .

- 2D NMR (NOESY, COSY) : Identifies spatial proximity of protons (e.g., cyclopropyl vs. methylthio groups) .

- Computational Modeling (DFT) : Predicts stable conformers and verifies experimental data .

Q. What purification strategies are effective for isolating high-purity oxalamide derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

- HPLC : Reverse-phase C18 columns resolve closely related byproducts .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS. The hydroxy and methylthio groups may hydrolyze under acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis identifies decomposition points (>150°C typical for oxalamides) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. null effects) be resolved for this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify therapeutic windows .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., COX-2, NF-κB) .

- Metabolite Profiling : LC-MS/MS detects active metabolites that may explain discrepancies .

Q. What mechanistic insights can be gained from studying the compound’s reaction kinetics?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Measures rapid reaction steps (e.g., nucleophilic attacks on the oxalamide core) .

- Isotopic Labeling (²H, ¹³C) : Traces bond cleavage/formation pathways .

- Computational MD Simulations : Models transition states and activation energies for key reactions .

Q. How can potential biological targets be identified for this compound?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Screens interactions with protein libraries (e.g., kinases, GPCRs) .

- Molecular Docking : AutoDock Vina or Schrödinger predicts binding affinities to targets like PARP or HDACs .

- Transcriptomic Profiling : RNA-seq of treated cells identifies differentially expressed pathways .

Q. What computational approaches are suitable for predicting SAR (Structure-Activity Relationships) in derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

- Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., cyclopropyl vs. cyclohexyl) .

- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability and toxicity .

Key Research Gaps and Recommendations

- Catalytic Asymmetric Synthesis : No enantioselective routes reported; explore chiral catalysts (e.g., BINOL-phosphates) .

- In Vivo Pharmacokinetics : Limited data on hepatic metabolism; conduct radiolabeled studies in rodent models .

- Material Science Applications : Investigate self-assembly properties (e.g., gelation, nanoparticle formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.